![1-{4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}-3,3-DIMETHYL-1-BUTANONE -](/images/structure/BT-5969652.png) 
                            [18F]DASA-23 is a novel radiopharmaceutical developed for Positron Emission Tomography (PET) imaging. [] It is designed to measure the levels of Pyruvate Kinase M2 (PKM2), a key enzyme in the glycolytic pathway, which is often dysregulated in cancer cells. [, ] [18F]DASA-23 enables the non-invasive visualization of PKM2 expression in vivo, particularly in brain tumors like glioblastoma. [, , , ] This allows for the assessment of tumor metabolism and potential response to therapies targeting glycolysis.
The synthesis of [18F]DASA-23 is performed under Good Manufacturing Practice (GMP) conditions to meet regulatory standards for human use. [] The specific activity of the synthesized compound is reported as 2961±873 mCi/µmol with a radiochemical purity greater than 95%. [] While the detailed synthetic route is not described in the provided abstracts, it likely involves a multistep process, potentially including the incorporation of the [18F]fluorine atom via nucleophilic substitution.
 
                                    
                CAS No.: 2134602-45-0
 
                                    
                CAS No.: 1397-77-9
CAS No.: 11104-40-8
 
                                    
                CAS No.: 64918-85-0
 
                                    
                CAS No.: 591-81-1
CAS No.: 51800-34-1